molecular formula C16H12ClNO5 B142369 Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate CAS No. 140861-42-3

Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Cat. No.: B142369
CAS No.: 140861-42-3
M. Wt: 333.72 g/mol
InChI Key: UHIHLTDQQZLRIJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate is an organic compound with the molecular formula C16H12ClNO5 and a molecular weight of 333.72 g/mol . This compound is known for its unique structure, which includes a benzoyl group substituted with a chloro and nitro group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate typically involves the esterification of 2-(4-chloro-3-nitrobenzoyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs. The process is optimized for large-scale production, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups play a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloro and nitro groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO5/c1-2-23-16(20)12-6-4-3-5-11(12)15(19)10-7-8-13(17)14(9-10)18(21)22/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIHLTDQQZLRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352825
Record name ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140861-42-3
Record name ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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